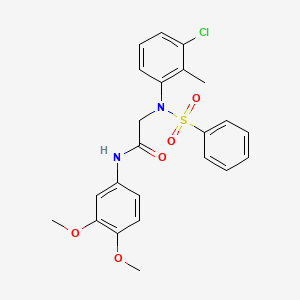![molecular formula C20H22N4OS B6082594 N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide](/img/structure/B6082594.png)
N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has shown promising results in scientific studies.
作用机制
The mechanism of action of N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide in lab experiments is its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, it has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are various future directions for the research on N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide. One of the future directions is to investigate its potential applications in the treatment of other diseases such as neurodegenerative diseases. Another future direction is to explore its potential as a drug delivery system. Furthermore, there is a need for further studies to understand the mechanism of action of this compound and to optimize its synthesis method to improve its yield and solubility.
Conclusion:
In conclusion, N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide is a chemical compound that has potential applications in various fields of research. It has been found to have anti-cancer and anti-inflammatory properties and has been used in the treatment of inflammatory diseases. However, further studies are needed to understand its mechanism of action and to optimize its synthesis method to improve its yield and solubility.
合成方法
N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-aminopyridine, 2-thiophenecarboxylic acid, and 4-bromo-1-butanol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of around 60-70%.
科学研究应用
N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-thienyl)butanamide has potential applications in various fields of research. One of the most promising applications is in the field of cancer research. This compound has shown anti-cancer properties in various studies and has been found to inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-20(11-3-6-15-7-5-13-26-15)23-17-8-4-9-18-16(17)14-22-24(18)19-10-1-2-12-21-19/h1-2,5,7,10,12-14,17H,3-4,6,8-9,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZJUWKXPACALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NC(=O)CCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)-4-thiophen-2-ylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082511.png)
![(1-{5-[(2-chlorobenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6082517.png)
![N-(3-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B6082520.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6082521.png)
![N-(2-methoxyethyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6082528.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6082536.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6082539.png)

![2-[1-(2-fluorobenzyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6082546.png)
![1-(1-piperidinyl)-3-[2-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6082556.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6082579.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6082582.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6082598.png)
